Nitrosoproline
Overview
Description
Nitrosoproline, also known as 1-nitroso-L-proline, is a nitroso derivative of the amino acid proline. It is formed endogenously in the human body from proline and nitrite. This compound has been studied for its potential mutagenic and carcinogenic properties, although it is generally considered nonmutagenic and noncarcinogenic under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosoproline can be synthesized through the nitrosation of proline. This process typically involves the reaction of proline with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Proline} + \text{Nitrite} \rightarrow \text{this compound} ]
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally follows the same principles as laboratory preparation, involving the controlled reaction of proline with nitrite in an acidic medium .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to ultraviolet radiation, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced to proline under certain conditions.
Substitution: this compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ultraviolet radiation and oxygen.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Reactive oxygen species and other oxidative products.
Reduction: Proline.
Substitution: Various substituted proline derivatives depending on the
Properties
IUPAC Name |
1-nitrosopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860015 | |
Record name | 1-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-28-0, 7519-36-0 | |
Record name | NSC109546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-Nitrosoproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitrosoproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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